Enhanced Hydrogen-Bond Acceptor Capacity vs. Carbocyclic Spiro[3.4]octane Analogue
The 5-oxaspiro[3.4]octane scaffold incorporates a ring oxygen that adds one hydrogen-bond acceptor (HBA) relative to the all-carbon spiro[3.4]octane analogue 2-(aminomethyl)spiro[3.4]octane-2-carboxylic acid (CAS 1479377-87-1). This translates to a measured HBA count of 5 for the target compound versus 4 for the carbocyclic comparator . In medicinal chemistry, each additional HBA can significantly modulate target binding thermodynamics and aqueous solubility [1].
| Evidence Dimension | Hydrogen Bond Acceptor Count (HBA) |
|---|---|
| Target Compound Data | HBA = 5 (C₉H₁₆ClNO₃; includes tetrahydrofuran ring oxygen and carboxylic acid oxygens) |
| Comparator Or Baseline | HBA = 4 (2-(Aminomethyl)spiro[3.4]octane-2-carboxylic acid, CAS 1479377-87-1, C₁₀H₁₇NO₂; all-carbon spiro core) |
| Quantified Difference | +1 HBA (25% increase in hydrogen-bond acceptor sites) |
| Conditions | Calculated based on molecular formula and functional group analysis; consistent with Lipinski rule-of-five HBA definitions |
Why This Matters
An additional hydrogen-bond acceptor can enhance aqueous solubility and provide an extra anchoring point for target binding, which is critical when selecting building blocks for fragment-based or structure-based drug design.
- [1] Kenny, P. W.; Montanari, C. A.; Prokopczyk, I. M. Hydrogen Bond Basicity Prediction for Medicinal Chemistry. Journal of Medicinal Chemistry 2016, 59 (9), 4278–4289. View Source
